Batabulin Sodium

Description

BATABULIN SODIUM is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

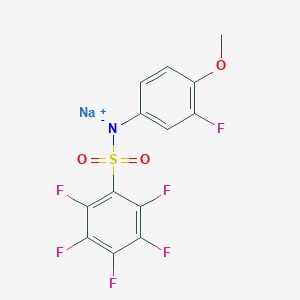

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;(3-fluoro-4-methoxyphenyl)-(2,3,4,5,6-pentafluorophenyl)sulfonylazanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F6NO3S.Na/c1-23-7-3-2-5(4-6(7)14)20-24(21,22)13-11(18)9(16)8(15)10(17)12(13)19;/h2-4H,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWPXRVDIKGZQQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)[N-]S(=O)(=O)C2=C(C(=C(C(=C2F)F)F)F)F)F.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F6NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30173231 | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

393.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195533-98-3 | |

| Record name | Batabulin Sodium [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195533983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Batabulin Sodium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30173231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BATABULIN SODIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G04B77F772 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Effects of Batabulin Sodium on Microtubule Dynamics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism and cellular effects of Batabulin Sodium, a potent microtubule-destabilizing agent. The information presented herein is intended to support research and development efforts in oncology and related fields by offering detailed insights into the compound's interaction with tubulin, its impact on microtubule dynamics, and the downstream consequences for cancer cells.

Core Mechanism of Action: Covalent Modification of β-Tubulin

Batabulin Sodium (also known as T138067) exerts its potent anti-tumor activity by directly targeting tubulin, the fundamental protein subunit of microtubules. Microtubules are highly dynamic cytoskeletal polymers essential for numerous cellular processes, most notably mitotic spindle formation and chromosome segregation during cell division.[1]

The primary mechanism of Batabulin Sodium involves its covalent and selective binding to a specific subset of β-tubulin isotypes.[2][3] This irreversible binding occurs at a conserved cysteine residue, Cys-239, which is present in the βI, βII, and βIV tubulin isotypes.[2] This covalent modification disrupts the normal process of microtubule polymerization, leading to a net depolymerization and collapse of the microtubule network.[2][3] This disruption of microtubule dynamics is the initiating event that triggers the subsequent cellular responses.

The binding of Batabulin occurs at or near the colchicine-binding site on β-tubulin, a region known to be critical for the regulation of microtubule assembly.[4][5] By modifying this site, Batabulin effectively prevents the tubulin dimers from incorporating into growing microtubules, thereby shifting the equilibrium towards depolymerization.

dot

Quantitative Analysis of Batabulin Sodium's Effects

The disruption of microtubule dynamics by Batabulin Sodium translates into potent cytotoxic effects against a variety of cancer cell lines. The following tables summarize the available quantitative data on its impact on cell viability, cell cycle progression, and apoptosis induction.

Table 1: In Vitro Cytotoxicity of Batabulin Sodium (T138067) against Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Reference |

| MCF7 | Breast Adenocarcinoma | Data Not Available | |

| CCRF-CEM | Acute Lymphoblastic Leukemia | Data Not Available | [3] |

| Various | Skin, Bone, Breast, Colon, Prostate, Lung, Stomach, Brain, Liver, Leukemia | 200 - 1000 | [Note: Data for STK899704, a novel tubulin inhibitor, is provided for context as specific comprehensive IC50 tables for Batabulin are not readily available in the searched literature.][6] |

Table 2: Effect of Batabulin Sodium (T138067) on Cell Cycle Distribution in MCF7 Cells

| Treatment Concentration (nM) | Duration (hours) | % Cells in G2/M Phase | % Tetraploid (4n) Cells | Reference |

| 30 - 300 | 24 | Not Specified | ~25-30% | [2][3] |

Table 3: Induction of Apoptosis by Batabulin Sodium (T138067) in MCF7 Cells

| Treatment Concentration (nM) | Duration (hours) | % Apoptotic Cells | Reference |

| 30 - 300 | 24 - 48 | ~25-30% | [2][3] |

| 100 | 48 | ~50-80% | [2] |

Signaling Pathways and Cellular Consequences

The disruption of the microtubule network by Batabulin Sodium initiates a cascade of signaling events that culminate in cell cycle arrest and apoptosis.

By dismantling the mitotic spindle, Batabulin Sodium activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures proper chromosome alignment before proceeding to anaphase.[4] The sustained activation of the SAC prevents the anaphase-promoting complex/cyclosome (APC/C) from targeting key mitotic proteins for degradation, leading to a prolonged arrest in the G2/M phase of the cell cycle.[2][3] This is evidenced by the accumulation of cells with a 4n DNA content.

Prolonged mitotic arrest is a potent trigger for apoptosis. While the precise signaling cascade initiated by Batabulin Sodium has not been fully elucidated, the general pathway for microtubule-disrupting agents involves the activation of stress-activated protein kinases and the modulation of Bcl-2 family proteins.

Key signaling molecules implicated in apoptosis following microtubule disruption include:

-

c-Jun N-terminal Kinase (JNK): A stress-activated protein kinase that can be activated by cytoskeletal damage.[7]

-

p53: A tumor suppressor protein that plays a central role in sensing cellular stress and inducing apoptosis.

-

Bcl-2 Family Proteins: This family of proteins includes both pro-apoptotic (e.g., Bax, Bak, Noxa) and anti-apoptotic (e.g., Bcl-2, Bcl-xL, Mcl-1) members that regulate mitochondrial outer membrane permeabilization and the release of cytochrome c.[7][8]

The disruption of microtubules can lead to the release of pro-apoptotic proteins that are normally sequestered on the microtubule network, further tipping the balance towards cell death.[1] Ultimately, the activation of effector caspases, such as caspase-3, leads to the execution of the apoptotic program.

dot

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of Batabulin Sodium on microtubule dynamics and cellular fate.

This assay directly measures the effect of Batabulin Sodium on the polymerization of purified tubulin.

-

Principle: The polymerization of tubulin into microtubules causes an increase in light scattering, which can be measured as an increase in absorbance (turbidity) at 340-350 nm.[9][10]

-

Materials:

-

Lyophilized porcine brain tubulin (>97% pure)

-

G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA, 1.0 mM GTP)

-

Batabulin Sodium stock solution (in DMSO)

-

Temperature-controlled microplate reader

-

-

Procedure:

-

Reconstitute tubulin in G-PEM buffer to a final concentration of 4.0 mg/mL. Keep on ice.

-

In a pre-chilled 96-well plate, add G-PEM buffer, Batabulin Sodium at various concentrations (or DMSO as a vehicle control), and finally the tubulin solution.

-

Immediately place the plate in a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.

-

-

Data Analysis: Plot absorbance versus time. A decrease in the rate and extent of the absorbance increase in the presence of Batabulin Sodium indicates inhibition of tubulin polymerization.

dot

This technique allows for the direct visualization of the microtubule network within cells treated with Batabulin Sodium.

-

Principle: Cells are fixed and permeabilized, and then microtubules are labeled with a primary antibody specific to α- or β-tubulin, followed by a fluorescently-labeled secondary antibody.[11][12]

-

Materials:

-

Cancer cells grown on coverslips

-

Batabulin Sodium

-

Fixation solution (e.g., ice-cold methanol or paraformaldehyde)

-

Permeabilization buffer (e.g., PBS with 0.1% Triton X-100)

-

Blocking buffer (e.g., PBS with 1% BSA)

-

Primary antibody (e.g., mouse anti-α-tubulin)

-

Fluorescently-labeled secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

-

DAPI or Hoechst for nuclear counterstaining

-

Fluorescence microscope

-

-

Procedure:

-

Treat cells with Batabulin Sodium at desired concentrations and for various durations.

-

Wash cells with PBS and fix with ice-cold methanol for 10 minutes at -20°C or with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash with PBS and permeabilize with Triton X-100 for 10 minutes.

-

Block with BSA for 30-60 minutes.

-

Incubate with the primary antibody for 1-2 hours at room temperature or overnight at 4°C.

-

Wash with PBS and incubate with the fluorescent secondary antibody and a nuclear stain for 1 hour in the dark.

-

Wash with PBS, mount the coverslips on slides, and visualize using a fluorescence microscope.

-

-

Data Analysis: Observe changes in the microtubule network architecture. In Batabulin-treated cells, expect to see a diffuse tubulin staining and a loss of the filamentous network compared to the well-defined network in control cells.

Flow cytometry is a powerful tool for quantifying the effects of Batabulin Sodium on cell cycle progression and apoptosis.

-

Principle for Cell Cycle: Cells are fixed, treated with RNase, and stained with a DNA-intercalating dye like propidium iodide (PI). The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases.[1][13]

-

Principle for Apoptosis: Apoptotic cells are identified by staining with Annexin V (which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane in early apoptotic cells) and a viability dye like PI or 7-AAD (which enters cells with compromised membranes, characteristic of late apoptosis and necrosis).[14]

-

Materials:

-

Batabulin Sodium-treated and control cells

-

Fixation solution (e.g., 70% ethanol)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Annexin V-FITC and PI apoptosis detection kit

-

Flow cytometer

-

-

Procedure for Cell Cycle Analysis:

-

Harvest and wash cells.

-

Fix cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash cells to remove ethanol and resuspend in PBS.

-

Add RNase A and PI staining solution and incubate in the dark for 30 minutes.

-

Analyze by flow cytometry, exciting at 488 nm and measuring emission at ~617 nm.

-

-

Procedure for Apoptosis Analysis:

-

Harvest and wash cells.

-

Resuspend cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

-

Analyze immediately by flow cytometry, measuring FITC (early apoptosis) and PI (late apoptosis/necrosis) fluorescence.

-

-

Data Analysis: Use appropriate software to gate cell populations and quantify the percentage of cells in each phase of the cell cycle or the percentage of apoptotic cells.

dot

Conclusion and Future Directions

Batabulin Sodium is a potent microtubule-destabilizing agent with a well-defined mechanism of action involving the covalent modification of β-tubulin. This leads to the disruption of microtubule dynamics, G2/M cell cycle arrest, and ultimately, apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the further investigation of Batabulin Sodium and other novel microtubule-targeting agents.

Future research should focus on:

-

Elucidating the specific signaling pathways that are activated by Batabulin Sodium in different cancer types to identify potential biomarkers of response and mechanisms of resistance.

-

Conducting comprehensive quantitative studies to determine the IC50 values of Batabulin Sodium across a broad panel of cancer cell lines, including those with known resistance mechanisms to other microtubule inhibitors.

-

Investigating the potential for synergistic combinations of Batabulin Sodium with other anti-cancer therapies.

A deeper understanding of the intricate interplay between Batabulin Sodium and the microtubule network will undoubtedly pave the way for more effective and targeted cancer therapies.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Frontiers | Recent Approaches to the Identification of Novel Microtubule-Targeting Agents [frontiersin.org]

- 5. Microtubule targeting agents: from biophysics to proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Specimen Preparation Using Synthetic Fluorophores and Immunofluorescence – Tubulin Stains [evidentscientific.com]

- 12. Protocol for observing microtubules and microtubule ends in both fixed and live primary microglia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. cancer.wisc.edu [cancer.wisc.edu]

- 14. The rationale of dose–response curves in selecting cancer drug dosing - PMC [pmc.ncbi.nlm.nih.gov]

Batabulin Sodium: A Technical Guide to Target Identification and Validation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Batabulin sodium, a synthetic pentafluorophenylsulfonamide, is an antineoplastic agent that has demonstrated significant potential in overcoming multidrug resistance in cancer. This technical guide provides an in-depth overview of the identification and validation of its molecular target. Batabulin covalently modifies β-tubulin, a key component of microtubules, leading to the disruption of microtubule dynamics, cell cycle arrest, and ultimately, apoptosis. This document details the experimental methodologies employed to elucidate this mechanism, presents quantitative data on its efficacy, and visualizes the key pathways and workflows involved in its characterization.

Target Identification: β-Tubulin

The primary molecular target of Batabulin sodium has been unequivocally identified as β-tubulin.[1][2] This was determined through a series of biochemical and molecular biology experiments.

Covalent Modification of β-Tubulin

Batabulin binds covalently and selectively to a subset of β-tubulin isotypes.[1][2] The covalent modification occurs at a conserved cysteine residue, Cys-239, which is present in the β1, β2, and β4 tubulin isotypes.[1][3] This specific interaction was identified through experiments involving radiolabeled Batabulin and subsequent peptide sequencing of the modified tubulin.[3] The pentafluorophenyl ring of Batabulin undergoes a nucleophilic aromatic substitution with the thiol group of Cys-239, forming an irreversible covalent bond.[4] This selective covalent binding is a novel mechanism among tubulin-targeting agents.[4]

Competition experiments have shown that the binding of Batabulin to β-tubulin occurs at or near the colchicine-binding site.[3] Pre-incubation with colchicine was found to prevent the binding of radiolabeled Batabulin to purified brain tubulin in a concentration-dependent manner.[3]

Experimental Workflow for Target Identification

The workflow for identifying β-tubulin as the target of Batabulin involved a multi-pronged approach, combining affinity labeling, mass spectrometry, and competitive binding assays.

Target Validation: Demonstrating the Consequences of β-Tubulin Binding

Validation of β-tubulin as the legitimate target of Batabulin was achieved by demonstrating that the compound's effects on cellular processes are a direct consequence of its interaction with and inhibition of tubulin polymerization.

Inhibition of Tubulin Polymerization

Batabulin disrupts the polymerization of tubulin into microtubules.[1][2] This has been demonstrated in cell-free in vitro assays using purified tubulin. The inhibitory effect of Batabulin on tubulin polymerization can be quantified by measuring the change in turbidity or fluorescence over time.

Cellular Effects

The disruption of microtubule dynamics by Batabulin leads to a cascade of cellular events, including:

-

Cytoskeletal Collapse: Cells treated with Batabulin exhibit significant changes in morphology, indicative of a collapse of the cytoskeleton.[1][2]

-

Cell Cycle Arrest: Batabulin treatment causes cells to arrest in the G2/M phase of the cell cycle.[1] In MCF7 cells, treatment with 30-300 nM Batabulin for 24 hours resulted in approximately 25-30% of cells having a tetraploid (4n) DNA content, which is characteristic of G2/M arrest.[1]

-

Apoptosis: Following cell cycle arrest, Batabulin induces programmed cell death (apoptosis).[1] In MCF7 cells, treatment with 30-300 nM Batabulin for 24-48 hours resulted in 25-30% of cells undergoing apoptosis. After a 48-hour exposure to 100 nM Batabulin, approximately 50-80% of the cell population was apoptotic.[1]

Quantitative Data

The potency of Batabulin has been evaluated across various cancer cell lines, and its efficacy has been demonstrated in preclinical in vivo models.

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) values of Batabulin have been determined in a range of human cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) |

| CCRF-CEM | Leukemia | Data not specified |

| MCF7 | Breast Cancer | Data not specified |

| Various Glioma Cell Lines | Brain Cancer | 7,600 - 17,200 |

| HeLa | Cervical Cancer | 1.2 (for a derivative) |

| HepG2 | Liver Cancer | Data not specified |

| SGC-7901 | Gastric Cancer | Data not specified |

| T47D | Breast Cancer | 2.2 - 3.03 (for derivatives) |

| MDA-MB-231 | Breast Cancer | 11.9 (for a derivative) |

Note: Some IC50 values are for derivatives of Batabulin, as indicated. Data for some cell lines were mentioned in the context of Batabulin's effects without specific IC50 values being provided in the search results.

In Vivo Efficacy

In vivo studies using xenograft models in athymic nude mice have demonstrated the anti-tumor activity of Batabulin. In a study with drug-sensitive CCRF-CEM tumors, intraperitoneal injections of Batabulin at 40 mg/kg, once per week on days 5, 12, and 19, impaired tumor growth.[1] Notably, Batabulin has shown efficacy against multidrug-resistant tumor xenografts.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the core experimental protocols used in the study of Batabulin.

Tubulin Polymerization Assay

This assay measures the effect of a compound on the in vitro assembly of microtubules from purified tubulin.

Principle: Tubulin polymerization can be monitored by measuring the increase in light scattering (turbidity) at 340-350 nm or by an increase in fluorescence of a dye like DAPI that preferentially binds to polymerized tubulin.[5][6][7][8]

Protocol Outline:

-

Reagent Preparation:

-

Reaction Setup:

-

In a pre-warmed 96-well plate, add the Batabulin dilutions.

-

Add the tubulin solution to each well to initiate the polymerization reaction. A typical final tubulin concentration is around 40 µM.[9]

-

-

Data Acquisition:

-

Data Analysis:

-

Plot the absorbance or fluorescence intensity against time to generate polymerization curves.

-

The IC50 value can be determined as the concentration of Batabulin that inhibits the maximum rate of polymerization by 50% compared to a vehicle control.[9]

-

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.

Protocol Outline:

-

Cell Seeding:

-

Seed cells in a 96-well plate at a predetermined density (e.g., 1,000 to 100,000 cells per well) and allow them to adhere and recover overnight.

-

-

Compound Treatment:

-

Treat the cells with various concentrations of Batabulin and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition:

-

Add MTT solution (typically 0.5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C to allow formazan crystal formation.[10]

-

-

Solubilization:

-

Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[10]

-

-

Absorbance Reading:

-

Measure the absorbance of the solubilized formazan at a wavelength between 550 and 600 nm using a microplate reader.[11]

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to untreated control cells.

-

Plot the percentage of viability against the log of Batabulin concentration to determine the IC50 value.

-

In Vivo Xenograft Model

Xenograft models are used to evaluate the antitumor efficacy of a compound in a living organism.

Protocol Outline:

-

Cell Implantation:

-

Human cancer cells are subcutaneously or orthotopically injected into immunocompromised mice (e.g., athymic nude or SCID mice).

-

-

Tumor Growth:

-

Tumors are allowed to grow to a palpable size.

-

-

Treatment:

-

Mice are randomized into control and treatment groups.

-

Batabulin is administered via a specified route (e.g., intraperitoneal injection) and schedule.[1]

-

-

Monitoring:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight and general health are monitored.

-

-

Endpoint Analysis:

-

At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., histology, biomarker analysis).

-

Signaling Pathways

The interaction of Batabulin with β-tubulin initiates a signaling cascade that culminates in apoptosis.

Conclusion

The identification and validation of β-tubulin as the molecular target of Batabulin sodium have been robustly established through a combination of biochemical, cellular, and in vivo studies. Its unique mechanism of covalent modification of Cys-239 in specific β-tubulin isotypes distinguishes it from other tubulin-targeting agents and provides a strong rationale for its development as an anticancer therapeutic, particularly for tumors exhibiting multidrug resistance. The detailed experimental protocols and quantitative data presented in this guide serve as a valuable resource for researchers in the field of oncology drug discovery and development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Buy Batabulin | 195533-53-0 | >98% [smolecule.com]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. benthamopen.com [benthamopen.com]

- 8. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of Microtubule Destabilizing Drugs: A Quantitative Cell-Based Assay That Bridges the Gap between Tubulin Based- and Cytotoxicity Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchhub.com [researchhub.com]

- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

The Pharmacokinetics of T138067: A Technical Guide for Drug Development Professionals

An In-depth Exploration of the Preclinical Evaluation of a Novel Tubulin-Binding Agent

This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of T138067 (also known as Batabulin), a potent antitumor agent. This document is intended for researchers, scientists, and drug development professionals, offering insights into its mechanism of action, preclinical efficacy, and the methodologies employed in its evaluation. While specific quantitative pharmacokinetic data for T138067 is not publicly available, this guide furnishes detailed experimental protocols for key preclinical studies and outlines standard procedures for pharmacokinetic analysis of similar small molecule anticancer drugs.

Introduction to T138067

T138067 is a synthetic, small molecule, antimitotic agent that has demonstrated significant efficacy against multidrug-resistant (MDR) tumors.[1][2][3] Its primary mechanism of action involves the disruption of microtubule polymerization, a critical process for cell division. By covalently binding to a specific cysteine residue on β-tubulin, T138067 effectively inhibits the formation of the mitotic spindle, leading to cell-cycle arrest and subsequent apoptosis.[1][2][3] A key feature of T138067 is its ability to overcome common mechanisms of drug resistance, making it a compound of interest for the treatment of refractory cancers.[1][2][3]

Pharmacokinetics of T138067

A thorough review of publicly available scientific literature, clinical trial databases, and regulatory documents reveals a lack of specific quantitative pharmacokinetic data for T138067. The tables below summarize the status of available data for key pharmacokinetic parameters.

Table 1: Human Pharmacokinetic Parameters for T138067

| Parameter | Value |

| Cmax (Maximum Plasma Concentration) | Data Not Available |

| Tmax (Time to Maximum Concentration) | Data Not Available |

| AUC (Area Under the Curve) | Data Not Available |

| t1/2 (Half-life) | Data Not Available |

| CL (Clearance) | Data Not Available |

| Vd (Volume of Distribution) | Data Not Available |

| Bioavailability | Data Not Available |

Table 2: Preclinical (Rodent) Pharmacokinetic Parameters for T138067

| Parameter | Value |

| Cmax | Data Not Available |

| Tmax | Data Not Available |

| AUC | Data Not Available |

| t1/2 | Data Not Available |

| CL | Data Not Available |

| Vd | Data Not Available |

In the absence of specific data for T138067, the following sections describe the standard experimental protocols used to characterize the absorption, distribution, metabolism, and excretion (ADME) of small molecule tubulin inhibitors.

Experimental Protocols

This section details the methodologies for key experiments cited in the preclinical evaluation of T138067 and provides representative protocols for pharmacokinetic studies.

In Vitro Efficacy and Mechanism of Action Assays

This assay is fundamental to understanding the direct effect of T138067 on its molecular target.

-

Objective: To determine the inhibitory effect of T138067 on the polymerization of tubulin into microtubules.

-

Methodology:

-

Purified tubulin (e.g., from bovine brain) is prepared in a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing GTP and a fluorescent reporter.[4]

-

The tubulin solution is incubated with various concentrations of T138067 or control compounds (e.g., colchicine as an inhibitor, paclitaxel as a stabilizer).

-

The mixture is transferred to a pre-warmed 96-well plate, and tubulin polymerization is monitored over time at 37°C by measuring the increase in fluorescence or turbidity (light scattering at 340-350 nm) in a microplate reader.[4][5][6]

-

The extent of inhibition is quantified by comparing the polymerization curves of treated samples to untreated controls.[4]

-

These assays assess the effect of T138067 on the survival and proliferation of cancer cells.

-

Objective: To determine the concentration of T138067 that inhibits cell growth by 50% (IC50).

-

Methodology (MTT Assay):

-

Cancer cells (e.g., MCF7, and their multidrug-resistant counterparts) are seeded in 96-well plates and allowed to adhere overnight.[7][8][9]

-

Cells are then treated with a range of concentrations of T138067 for a specified period (e.g., 48-72 hours).[7]

-

Following incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.[7][10]

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.[7][10]

-

The formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized solvent).[7][8][9]

-

The absorbance of the resulting solution is measured using a microplate reader at a wavelength of 570-590 nm.[7]

-

The IC50 value is calculated from the dose-response curve.[9]

-

In Vivo Efficacy Studies

This model is crucial for evaluating the antitumor activity of T138067 in a living organism.

-

Objective: To assess the in vivo efficacy of T138067 in inhibiting the growth of human tumors.

-

Methodology:

-

Immunocompromised mice (e.g., athymic nude or SCID mice) are used to prevent rejection of human tumor cells.[11][12][13]

-

Human cancer cells (e.g., sensitive and multidrug-resistant cell lines) are injected subcutaneously into the flanks of the mice.[11][14][15]

-

Once tumors reach a palpable size, the mice are randomized into control and treatment groups.[11][14]

-

T138067 is administered to the treatment group via a clinically relevant route (e.g., intraperitoneal injection) at a predetermined dose and schedule.[3] The control group receives a vehicle control.

-

Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers.[11]

-

The body weight of the mice is also monitored as an indicator of toxicity.

-

The study is concluded when tumors in the control group reach a predetermined size, and the antitumor efficacy is determined by comparing the tumor growth in the treated group to the control group.[14]

-

Representative Pharmacokinetic Study Protocols

The following are general protocols for assessing the ADME properties of small molecule anticancer drugs, which would be applicable to T138067.

-

Objective: To evaluate the susceptibility of a compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

-

Methodology:

-

The test compound (T138067) is incubated with liver microsomes (from human or relevant preclinical species) in the presence of NADPH-regenerating system cofactors.[16][17][18][19]

-

The reaction is initiated by the addition of the cofactors and incubated at 37°C.

-

Aliquots are taken at various time points and the reaction is quenched (e.g., with cold acetonitrile).

-

The samples are then processed (e.g., centrifuged to precipitate proteins) and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.[17]

-

The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance.[16]

-

-

Objective: To determine the pharmacokinetic profile of a compound after administration to a preclinical species.

-

Methodology:

-

The test compound is administered to rodents (e.g., rats or mice) via the intended clinical route (e.g., oral gavage or intravenous injection).[20][21][22][23]

-

Serial blood samples are collected at predetermined time points via a cannulated vessel or tail vein.[20][23][24]

-

Plasma is separated from the blood samples and stored frozen until analysis.

-

The concentration of the compound in the plasma samples is quantified using a validated bioanalytical method, typically LC-MS/MS.

-

The resulting plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution using pharmacokinetic modeling software.[24]

-

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams, generated using the DOT language, illustrate key processes related to the evaluation and mechanism of action of T138067.

Figure 1: Workflow for In Vivo Efficacy Testing of T138067 in a Xenograft Model.

Figure 2: Mechanism of Action of T138067 Leading to Apoptosis.

Conclusion

T138067 is a promising antitumor agent with a unique mechanism of action that allows it to overcome multidrug resistance. While detailed pharmacokinetic data remains elusive in the public domain, the available preclinical studies demonstrate its potent in vitro and in vivo activity. The experimental protocols outlined in this guide provide a framework for the evaluation of similar tubulin-binding agents and highlight the key assays necessary for characterizing their preclinical profile. For drug development professionals, the case of T138067 underscores the importance of a comprehensive preclinical data package, including robust pharmacokinetic characterization, to support the advancement of novel cancer therapeutics. Further investigation into the ADME properties of T138067 would be invaluable for a complete understanding of its therapeutic potential.

References

- 1. Selective, covalent modification of beta-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective, covalent modification of β-tubulin residue Cys-239 by T138067, an antitumor agent with in vivo efficacy against multidrug-resistant tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. In vitro tubulin polymerization assay [bio-protocol.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Validated preclinical xenograft models for in vivo efficacy testing of INDs - Altogen Labs [altogenlabs.com]

- 13. Cell-Derived Xenografts - Antineo [antineo.fr]

- 14. In vivo Efficacy Testing - Creative Animodel [creative-animodel.com]

- 15. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]

- 16. m.youtube.com [m.youtube.com]

- 17. researchgate.net [researchgate.net]

- 18. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 19. researchgate.net [researchgate.net]

- 20. mdpi.com [mdpi.com]

- 21. In Vivo PK and TK-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 22. In Vivo Pharmacokinetic studies – Rodent and Non Rodent – Vimta Labs [vimta.com]

- 23. In vivo Pharmacokinetic and Anticancer Studies of HH-N25, a Selective Inhibitor of Topoisomerase I, and Hormonal Signaling for Treating Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. parazapharma.com [parazapharma.com]

Initial Studies on Batabulin Sodium-Induced Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin sodium, also known as T138067, is an antitumor agent that functions as a microtubule-targeting agent. It selectively and covalently binds to a subset of β-tubulin isotypes, specifically at the conserved Cys-239 residue of β1, β2, and β4 isotypes.[1][2] This covalent modification disrupts the polymerization of microtubules, leading to a collapse of the cytoskeleton.[1][2] The disruption of microtubule dynamics interferes with the formation of the mitotic spindle, a critical apparatus for chromosome segregation during cell division. Consequently, cells treated with Batabulin sodium undergo cell cycle arrest, primarily at the G2/M phase.[1][3] Prolonged arrest at this checkpoint ultimately triggers the intrinsic pathway of apoptosis, leading to programmed cell death.[1][3] Notably, Batabulin has demonstrated efficacy in preclinical models against multidrug-resistant tumors, suggesting its potential as a valuable therapeutic agent in oncology.[2]

Data Presentation

The following tables summarize the quantitative data from initial preclinical studies on Batabulin sodium.

| Cell Line | Cell Type | IC50 (µM) | Assay | Exposure Time (hrs) |

| BEAS-2B | Human Bronchial Epithelium | > 40 | Alamar Blue | 70 |

| HBL-100 | Human Breast Epithelium | > 40 | Alamar Blue | 70 |

| MCF-7 | Human Breast Adenocarcinoma | Not explicitly stated, but apoptosis observed at nM concentrations | Apoptosis/Cell Cycle | 24-48 |

Table 1: Cytotoxicity of Batabulin (T138067) in Various Cell Lines. [3]

| Cell Line | Concentration (nM) | Parameter | Result | Exposure Time (hrs) |

| MCF-7 | 30 - 300 | G2/M Arrest | ~25-30% of cells with 4n DNA content | 24 |

| MCF-7 | 30 - 300 | Apoptosis | 25-30% | 24-48 |

| MCF-7 | 100 | Apoptosis | ~50-80% | 48 |

Table 2: Effect of Batabulin (T138067) on Cell Cycle and Apoptosis in MCF-7 Cells. [1][3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the initial studies of Batabulin sodium.

Cell Viability Assay (MTT Assay)

This protocol is a general method for assessing the cytotoxic effects of Batabulin sodium on cancer cell lines.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Batabulin sodium in complete growth medium. Replace the existing medium with 100 µL of the medium containing various concentrations of Batabulin sodium. Include a vehicle control (medium with the same concentration of the drug's solvent, e.g., DMSO).

-

Incubation: Incubate the plate for the desired period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the cell viability against the logarithm of the drug concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Seed cells in a 6-well plate and treat with Batabulin sodium at the desired concentrations for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.

-

Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat cells with Batabulin sodium as described for the apoptosis assay and harvest the cells.

-

Cell Fixation: Wash the cells with PBS and then fix them by adding dropwise to ice-cold 70% ethanol while gently vortexing. Incubate at -20°C for at least 2 hours.

-

Cell Washing: Centrifuge the fixed cells to remove the ethanol and wash twice with cold PBS.

-

RNase Treatment: Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.

-

PI Staining: Add Propidium Iodide solution to a final concentration of 50 µg/mL and incubate for 15-30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Apoptotic Proteins

This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

-

Protein Extraction: Treat cells with Batabulin sodium, harvest, and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic proteins of interest (e.g., Bcl-2, Bax, cleaved Caspase-9, cleaved Caspase-3, and PARP) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again with TBST and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Mandatory Visualization

Caption: Signaling Pathway of Batabulin Sodium-Induced Apoptosis.

Caption: Experimental Workflow for Studying Batabulin Sodium.

References

Methodological & Application

Application Notes and Protocols for Batabulin Sodium In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin Sodium is a synthetic pentafluorophenylsulfonamide that acts as an antitumor agent by disrupting microtubule polymerization.[1][2] It covalently binds to a conserved cysteine residue (Cys-239) on various β-tubulin isotypes, leading to a collapse of the cytoskeleton, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[1][3][4][5] This document provides a detailed protocol for assessing the in vitro cytotoxic effects of Batabulin Sodium on cancer cell lines using a cell viability assay. The MTS assay, a colorimetric method for determining the number of viable cells, is described here due to its simplicity and accuracy.

Mechanism of Action

Batabulin Sodium's primary mechanism of action involves the inhibition of tubulin polymerization.[3] By covalently modifying β-tubulin, it prevents the formation of microtubules, which are essential for cell division, intracellular transport, and maintenance of cell structure. The disruption of microtubule dynamics triggers a mitotic checkpoint, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of the apoptotic cell death pathway.[1]

Experimental Protocols

MTS Cell Viability Assay Protocol

This protocol is designed for determining the half-maximal inhibitory concentration (IC₅₀) of Batabulin Sodium in adherent cancer cell lines.

Materials:

-

Batabulin Sodium

-

Cancer cell line of interest (e.g., MCF-7, HeLa)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-Buffered Saline (PBS), sterile

-

Trypsin-EDTA

-

96-well clear flat-bottom cell culture plates

-

MTS reagent (containing PES)

-

Dimethyl sulfoxide (DMSO)

-

Multichannel pipette

-

Microplate reader capable of measuring absorbance at 490 nm

Procedure:

-

Cell Seeding:

-

Culture the selected cancer cell line to ~80% confluency.

-

Trypsinize the cells, resuspend them in complete medium, and perform a cell count.

-

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

Preparation of Batabulin Sodium Stock Solution:

-

Treatment of Cells:

-

Prepare serial dilutions of Batabulin Sodium from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).

-

Carefully remove the medium from the wells of the 96-well plate.

-

Add 100 µL of the medium containing the different concentrations of Batabulin Sodium to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a no-cell control (medium only).

-

Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.

-

-

MTS Assay:

-

After the incubation period, add 20 µL of the MTS reagent to each well.[1][3][8]

-

Incubate the plate for 1-4 hours at 37°C. The incubation time should be optimized for the specific cell line being used.[1][3][8]

-

After incubation, place the plate on a shaker for a few minutes to ensure uniform color distribution.

-

Measure the absorbance at 490 nm using a microplate reader.[8]

-

-

Data Analysis:

-

Subtract the average absorbance of the no-cell control wells from all other absorbance readings.

-

Calculate the percentage of cell viability for each concentration of Batabulin Sodium using the following formula:

-

% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

-

-

Plot the percentage of cell viability against the logarithm of the Batabulin Sodium concentration.

-

Determine the IC₅₀ value, which is the concentration of Batabulin Sodium that inhibits cell viability by 50%, using a non-linear regression analysis.

-

Data Presentation

The quantitative data from the cell viability assay should be summarized in a table for clear comparison.

| Batabulin Sodium Concentration (nM) | Mean Absorbance (490 nm) | Standard Deviation | % Cell Viability |

| 0 (Vehicle Control) | 1.25 | 0.08 | 100 |

| 1 | 1.18 | 0.06 | 94.4 |

| 10 | 0.95 | 0.05 | 76.0 |

| 100 | 0.62 | 0.04 | 49.6 |

| 1000 | 0.25 | 0.03 | 20.0 |

| 10000 | 0.10 | 0.02 | 8.0 |

Visualizations

Signaling Pathway of Batabulin Sodium

Caption: Simplified signaling pathway of Batabulin Sodium.

Experimental Workflow for Batabulin Sodium Cell Viability Assay

Caption: Experimental workflow for the Batabulin Sodium cell viability assay.

References

- 1. broadpharm.com [broadpharm.com]

- 2. Batabulin sodium|CAS 195533-98-3|DC Chemicals [dcchemicals.com]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. cohesionbio.com [cohesionbio.com]

- 5. MTT assay overview | Abcam [abcam.com]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. MTS Tetrazolium Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Notes and Protocols for Batabulin Sodium in Tubulin Polymerization Assays

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Batabulin Sodium is a potent anti-tumor agent that targets the microtubule cytoskeleton, a critical component for cell division, intracellular transport, and maintenance of cell shape. Microtubules are dynamic polymers composed of α- and β-tubulin heterodimers. The dynamic instability of microtubules, characterized by phases of polymerization (growth) and depolymerization (shrinkage), is essential for their cellular functions. Disruption of microtubule dynamics is a clinically validated strategy in cancer therapy. Batabulin Sodium offers a unique mechanism of action by selectively targeting specific β-tubulin isotypes, making it a valuable tool for cancer research and drug development.

Mechanism of Action

Batabulin Sodium acts as a tubulin polymerization inhibitor.[1] It covalently binds to a conserved cysteine residue (Cys-239) present in a subset of β-tubulin isotypes (βI, βII, and βIV).[1] This covalent modification disrupts the structure of the tubulin dimer, rendering it incapable of incorporating into growing microtubules. The sequestration of functional tubulin heterodimers shifts the equilibrium towards microtubule depolymerization, leading to a net loss of microtubule polymer. This disruption of the microtubule network results in the arrest of the cell cycle at the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1]

Applications

-

In vitro Tubulin Polymerization Assays: To quantify the inhibitory effect of Batabulin Sodium on the assembly of purified tubulin into microtubules. This is a primary assay to determine the direct interaction of the compound with its target.

-

Cell-Based Assays: To investigate the downstream cellular consequences of microtubule disruption, including cell cycle arrest, apoptosis, and effects on cell morphology.

-

Structure-Activity Relationship (SAR) Studies: To evaluate the potency of Batabulin Sodium analogs and derivatives in inhibiting tubulin polymerization.

-

High-Throughput Screening (HTS): To identify novel tubulin polymerization inhibitors by using Batabulin Sodium as a reference compound.

Quantitative Data

The inhibitory effect of Batabulin Sodium on tubulin polymerization can be quantified by measuring the concentration required to inhibit 50% of the polymerization activity (IC50).

| Compound | Target | Assay Type | IC50 |

| Batabulin Sodium | Bovine Brain Tubulin | In vitro Turbidimetric Assay | ~2 µM |

This table summarizes the known inhibitory concentration of Batabulin Sodium. The following table provides illustrative data representing the expected outcome of a tubulin polymerization assay with varying concentrations of Batabulin Sodium.

| Batabulin Sodium Conc. (µM) | % Inhibition of Tubulin Polymerization (Illustrative) |

| 0 (Vehicle Control) | 0% |

| 0.5 | 15% |

| 1.0 | 30% |

| 2.0 | 50% |

| 5.0 | 75% |

| 10.0 | 90% |

Experimental Protocols

In Vitro Tubulin Polymerization Assay (Turbidimetric Method)

This protocol describes a method to measure the effect of Batabulin Sodium on the polymerization of purified tubulin by monitoring the change in turbidity (optical density) of the solution.

Materials:

-

Lyophilized Bovine Brain Tubulin (>99% pure)

-

Batabulin Sodium

-

G-PEM Buffer (80 mM PIPES, pH 6.9, 1 mM EGTA, 1 mM MgCl2, 1 mM GTP)

-

Glycerol

-

Dimethyl Sulfoxide (DMSO)

-

Microplate Spectrophotometer with temperature control

-

96-well, half-area, clear bottom plates

-

Ice bucket

-

Pipettes and tips

Protocol:

-

Preparation of Reagents:

-

Reconstitute lyophilized tubulin in cold G-PEM buffer to a final concentration of 4 mg/mL. Keep on ice.

-

Prepare a 10 mM stock solution of Batabulin Sodium in DMSO.

-

Prepare serial dilutions of Batabulin Sodium in G-PEM buffer to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5, 10 µM). Include a vehicle control (DMSO in G-PEM buffer).

-

Prepare positive controls: Paclitaxel (stabilizer, e.g., 10 µM final concentration) and Colchicine or Nocodazole (destabilizer, e.g., 10 µM final concentration).

-

-

Assay Setup:

-

Pre-warm the microplate spectrophotometer to 37°C.

-

On ice, add 10 µL of the Batabulin Sodium dilutions, vehicle control, or positive controls to the appropriate wells of a 96-well plate.

-

Add 90 µL of the cold tubulin solution to each well.

-

The final volume in each well should be 100 µL.

-

-

Measurement of Tubulin Polymerization:

-

Immediately place the 96-well plate into the pre-warmed spectrophotometer.

-

Measure the absorbance at 340 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot the absorbance (OD340) versus time for each concentration of Batabulin Sodium and controls.

-

The rate of polymerization can be determined from the slope of the linear phase of the curve.

-

The percentage of inhibition can be calculated by comparing the area under the curve (AUC) or the maximum absorbance of the Batabulin Sodium-treated samples to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the Batabulin Sodium concentration and fitting the data to a dose-response curve.

-

Visualizations

Caption: Workflow for the in vitro tubulin polymerization assay.

References

Application Notes and Protocols: Batabulin Sodium Treatment of MCF-7 Cells

These application notes provide detailed protocols for researchers, scientists, and drug development professionals on the treatment of MCF-7 breast cancer cells with Batabulin Sodium. The document outlines the mechanism of action, experimental procedures for assessing its effects, and expected outcomes.

Introduction

Batabulin Sodium is a synthetic antitumor agent that acts as a microtubule destabilizer. It selectively binds to a subset of β-tubulin isotypes, leading to the disruption of microtubule polymerization.[1][2] This interference with the cytoskeleton dynamics results in a cascade of cellular events, including altered cell morphology, cell cycle arrest at the G2/M phase, and ultimately, the induction of apoptosis.[1] These characteristics make Batabulin Sodium a compound of interest in the study of cancer therapeutics, particularly for breast cancer cell lines like MCF-7.

Mechanism of Action

Batabulin Sodium covalently binds to a conserved cysteine residue (Cys-239) found in β1, β2, and β4 tubulin isotypes.[1] This binding disrupts the formation of microtubules, which are essential for various cellular processes, including cell division, maintenance of cell shape, and intracellular transport. The disruption of the microtubule network in MCF-7 cells leads to a collapse of the cytoskeleton, an increase in chromosomal ploidy, and arrest of the cell cycle in the G2/M phase, ultimately triggering programmed cell death (apoptosis).[1][2]

Figure 1: Signaling pathway of Batabulin Sodium in MCF-7 cells.

Data Presentation

The following tables summarize the quantitative effects of Batabulin Sodium on MCF-7 cells as reported in the literature.

Table 1: Effect of Batabulin Sodium on Cell Cycle Distribution in MCF-7 Cells

| Concentration | Incubation Time | Percentage of Cells in G2/M Phase |

| 30-300 nM | 24 hours | ~25-30% (tetraploid DNA content) |

Data sourced from MedchemExpress.[1]

Table 2: Induction of Apoptosis by Batabulin Sodium in MCF-7 Cells

| Concentration | Incubation Time | Percentage of Apoptotic Cells |

| 30-300 nM | 24-48 hours | 25-30% |

| 100 nM | 48 hours | 50-80% |

Data sourced from MedchemExpress.[1]

Experimental Protocols

The following are detailed protocols for the culture of MCF-7 cells and the subsequent treatment with Batabulin Sodium, along with methods to assess its effects.

Figure 2: General experimental workflow for Batabulin Sodium treatment.

Protocol 1: MCF-7 Cell Culture

This protocol describes the standard procedure for culturing MCF-7 cells.

Materials:

-

MCF-7 cells (ATCC HTB-22)

-

Eagle's Minimum Essential Medium (EMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

-

0.1 mM Non-Essential Amino Acids (NEAA)

-

10 µg/mL human recombinant insulin

-

1 mM Sodium Pyruvate

-

0.25% Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks (T-75)

-

6-well, 24-well, and 96-well cell culture plates

-

Incubator (37°C, 5% CO2)

Procedure:

-

Prepare complete growth medium by supplementing EMEM with 10% FBS, 1% penicillin-streptomycin, 0.1 mM NEAA, 10 µg/mL insulin, and 1 mM sodium pyruvate.[3][4]

-

Culture MCF-7 cells in T-75 flasks with complete growth medium in a humidified incubator at 37°C with 5% CO2.

-

Renew the medium 2-3 times per week. The doubling time for MCF-7 cells is approximately 30-40 hours.[3]

-

For subculturing, when cells reach 80-90% confluency, aspirate the medium and wash the cells twice with sterile PBS.[3]

-

Add 2-3 mL of pre-warmed 0.25% Trypsin-EDTA solution to the flask and incubate at 37°C for 5-15 minutes, or until cells detach.[3]

-

Neutralize the trypsin by adding 10 mL of complete growth medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Centrifuge the cell suspension at 125 x g for 5 minutes.[3]

-

Aspirate the supernatant and resuspend the cell pellet in fresh complete growth medium.

-

Plate the cells at the desired density for subsequent experiments.

Protocol 2: Batabulin Sodium Treatment

This protocol outlines the treatment of MCF-7 cells with Batabulin Sodium.

Materials:

-

MCF-7 cells cultured as described in Protocol 1

-

Batabulin Sodium stock solution (dissolved in an appropriate solvent, e.g., DMSO or water, and stored at -20°C or -80°C)[1]

-

Complete growth medium

Procedure:

-

Seed MCF-7 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and protein extraction) at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of Batabulin Sodium in complete growth medium to achieve final concentrations ranging from 30 nM to 300 nM. Include a vehicle control (medium with the same concentration of the solvent used for the stock solution).

-

Aspirate the medium from the cells and replace it with the medium containing the different concentrations of Batabulin Sodium or the vehicle control.

-

Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C and 5% CO2.

-

Proceed with the desired downstream analysis as described in the following protocols.

Protocol 3: Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

MCF-7 cells treated with Batabulin Sodium in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

Microplate reader

Procedure:

-

Following treatment with Batabulin Sodium for the desired duration, add 10-20 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Carefully remove the medium from each well.

-

Add 100-200 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the distribution of cells in different phases of the cell cycle.

Materials:

-

MCF-7 cells treated with Batabulin Sodium in 6-well plates

-

PBS

-

70% ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

After treatment, harvest the cells by trypsinization and collect the cell suspension.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the cell pellet in a small volume of PBS and add the cells dropwise to ice-cold 70% ethanol while vortexing gently to fix the cells.

-

Store the fixed cells at -20°C for at least 2 hours (or overnight).

-

Centrifuge the fixed cells, discard the ethanol, and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

-

Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the G2/M population is expected with Batabulin Sodium treatment.[1]

Protocol 5: Apoptosis Assay by Annexin V/PI Staining

This protocol distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

MCF-7 cells treated with Batabulin Sodium in 6-well plates

-

Annexin V-FITC (or another fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)

-

Flow cytometer

Procedure:

-

Harvest the cells as described in the cell cycle analysis protocol.

-

Wash the cells twice with ice-cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Annexin V-negative, PI-negative: Live cells

-

Annexin V-positive, PI-negative: Early apoptotic cells

-

Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative, PI-positive: Necrotic cells

-

Protocol 6: Immunofluorescence for Microtubule Integrity

This protocol allows for the visualization of the microtubule network within the cells.

Materials:

-

MCF-7 cells grown on glass coverslips in 24-well plates

-

4% paraformaldehyde in PBS

-

0.5% Triton X-100 in PBS

-

Blocking buffer (e.g., 1% BSA in PBS)

-

Primary antibody: anti-β-tubulin antibody

-

Secondary antibody: fluorescently-labeled anti-mouse/rabbit IgG

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear staining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

After treatment with Batabulin Sodium, wash the cells on coverslips with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with 0.5% Triton X-100 for 10-15 minutes.[5]

-

Wash the cells three times with PBS.

-

Block non-specific binding by incubating with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-β-tubulin antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate with the fluorescently-labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the microtubule network using a fluorescence microscope. Disruption and depolymerization of microtubules are expected in Batabulin Sodium-treated cells.[6]

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of Batabulin Sodium on MCF-7 breast cancer cells. By following these detailed procedures, researchers can effectively assess the compound's impact on cell viability, cell cycle progression, apoptosis induction, and microtubule integrity. The provided data and diagrams serve as a valuable reference for expected outcomes and the underlying mechanism of action.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Facebook [cancer.gov]

- 3. mcf7.com [mcf7.com]

- 4. sinobiological.com [sinobiological.com]

- 5. A New Inhibitor of Tubulin Polymerization Kills Multiple Cancer Cell Types and Reveals p21-Mediated Mechanism Determining Cell Death after Mitotic Catastrophe - PMC [pmc.ncbi.nlm.nih.gov]

- 6. S-72, a Novel Orally Available Tubulin Inhibitor, Overcomes Paclitaxel Resistance via Inactivation of the STING Pathway in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Experimental Design Using Batabulin Sodium

For Researchers, Scientists, and Drug Development Professionals

Introduction

Batabulin Sodium (formerly T138067 Sodium) is a synthetic, small-molecule antitumor agent with a unique mechanism of action that makes it a compelling candidate for cancer therapy, particularly for multidrug-resistant (MDR) tumors.[1][2] It is a pentafluorophenylsulfonamide that has demonstrated efficacy in preclinical models by targeting tubulin, a critical component of the cellular cytoskeleton.[2][3] These application notes provide a comprehensive overview and detailed protocols for designing and executing in vivo experiments to evaluate the efficacy of Batabulin Sodium in xenograft models.

Mechanism of Action

Batabulin Sodium's primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division, intracellular transport, and maintenance of cell shape. Unlike many other tubulin inhibitors, Batabulin Sodium acts through a covalent binding mechanism.[1][4]

Key Steps in the Signaling Pathway:

-

Cellular Uptake: Batabulin Sodium enters the cell.

-

Covalent Binding: It selectively and covalently binds to a conserved cysteine residue (Cys-239) on a subset of β-tubulin isotypes (β1, β2, and β4).[2][4]

-

Disruption of Microtubule Polymerization: This covalent modification prevents the polymerization of α- and β-tubulin heterodimers into microtubules.[1][5]

-

Cytoskeletal Collapse: The disruption of the microtubule network leads to a collapse of the cytoskeleton, causing alterations in cell morphology.[1][2]

-

Cell Cycle Arrest: The inability to form a proper mitotic spindle arrests the cell cycle at the G2/M phase.[1][4]

-

Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][2][6]

This mechanism is effective even in tumor cells that overexpress P-glycoprotein, a common cause of resistance to other chemotherapeutic agents like paclitaxel and vinblastine, making Batabulin Sodium a promising agent for treating MDR cancers.[2]

Data Presentation: Summary of In Vivo Efficacy

The following table summarizes the quantitative data from a key preclinical study evaluating Batabulin Sodium in a human leukemia xenograft model.

| Parameter | Details | Reference |

| Animal Model | Male athymic nude mice (nu/nu) | [1] |

| 6-8 weeks old, 20-25 g | [1] | |

| Tumor Model | Human lymphoblastic leukemia (CCRF-CEM) | [1][4] |

| Multidrug-resistant leukemia (CEM/VBL100) | [4] | |

| Dosage | 40 mg/kg | [1][4] |

| Administration Route | Intraperitoneal (IP) injection | [1] |

| Treatment Schedule | Once per week on days 5, 12, and 19 post-cell injection | [1] |

| Observed Efficacy | Impaired growth of drug-sensitive CCRF-CEM tumors | [1] |

| Equally efficacious against multidrug-resistant tumors | [2] |

Experimental Protocols

Protocol 1: Human Xenograft Tumor Model

This protocol describes the establishment of a subcutaneous human tumor xenograft model in immunodeficient mice to evaluate the antitumor activity of Batabulin Sodium.

Materials:

-

Batabulin Sodium

-

Athymic nude mice (nu/nu), male, 6-8 weeks old

-

Human cancer cell line (e.g., CCRF-CEM)

-

Sterile Phosphate-Buffered Saline (PBS)

-

Matrigel (optional)

-

Sterile syringes and needles (27-30G)

-

Animal calipers

-

Anesthetic (e.g., isoflurane)

-

Appropriate vehicle for Batabulin Sodium (e.g., DMSO, Ethanol:PBS solution)[4]

Procedure:

-

Cell Culture and Preparation:

-

Culture cancer cells under standard conditions to 80-90% confluency.

-

Harvest cells using trypsin (for adherent cells) or by centrifugation (for suspension cells).

-

Wash cells twice with sterile, serum-free media or PBS.

-

Resuspend the final cell pellet in sterile PBS at a concentration of 5 x 107 cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can improve tumor take rate.

-

Keep cells on ice until injection.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension (containing 5 x 106 cells) subcutaneously into the right flank of each mouse.

-

Allow mice to recover fully before returning them to their cages.

-

-

Animal Grouping and Treatment:

-

Monitor mice for tumor growth. Palpable tumors typically appear within 5-10 days.

-

When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment groups (e.g., Vehicle Control, Batabulin Sodium 40 mg/kg). A typical group size is 8-10 mice.

-

Prepare Batabulin Sodium for injection as described in Protocol 2.

-

Administer the treatment via intraperitoneal (IP) injection according to the planned schedule (e.g., once weekly).[1]

-

-

Monitoring and Data Collection:

-

Measure tumor dimensions (length and width) with calipers 2-3 times per week.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[7]

-

Record the body weight of each animal at each measurement time point to monitor toxicity.

-

Observe animals for any signs of distress or adverse reactions.

-

-

Endpoint:

-

The experiment is typically terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if animals show signs of significant toxicity (e.g., >20% body weight loss).

-

At the endpoint, euthanize mice according to institutional guidelines.

-

Excise tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis) if desired.

-

Protocol 2: Preparation of Batabulin Sodium for In Vivo Administration

Materials:

-

Batabulin Sodium powder

-

Dimethyl sulfoxide (DMSO)

-

Sterile PBS (pH 7.2)

-

Sterile, pyrogen-free vials

-

Vortex mixer

Procedure:

Note: Due to solubility, a co-solvent system is often required.

-

Stock Solution Preparation:

-

Aseptically weigh the required amount of Batabulin Sodium powder.

-

Prepare a high-concentration stock solution by dissolving Batabulin Sodium in 100% DMSO. Cayman Chemical reports a solubility of 30 mg/mL in DMSO.[4]

-

-

Working Solution Preparation (for Injection):

-

On the day of injection, dilute the DMSO stock solution with sterile PBS (pH 7.2) to the final desired concentration for dosing (e.g., 4 mg/mL for a 10 mL/kg injection volume at a 40 mg/kg dose).

-